molecular formula C16H8Cl3IN2O B5995102 2-(2-CHLORO-5-IODOPHENYL)-5-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE

2-(2-CHLORO-5-IODOPHENYL)-5-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE

Cat. No.: B5995102
M. Wt: 477.5 g/mol
InChI Key: HDUDZKHWYMTABA-LHHJGKSTSA-N
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Description

This compound features a substituted imidazol-4-one core with a 2-chloro-5-iodophenyl group at position 2 and a (2,4-dichlorophenyl)methylidene moiety at position 3. The iodine atom, a heavy halogen, may influence crystallinity and spectroscopic properties .

Properties

IUPAC Name

(4E)-2-(2-chloro-5-iodophenyl)-4-[(2,4-dichlorophenyl)methylidene]-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl3IN2O/c17-9-2-1-8(13(19)6-9)5-14-16(23)22-15(21-14)11-7-10(20)3-4-12(11)18/h1-7H,(H,21,22,23)/b14-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUDZKHWYMTABA-LHHJGKSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)NC(=N2)C3=C(C=CC(=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/2\C(=O)NC(=N2)C3=C(C=CC(=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl3IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Chloro-5-Iodophenyl)-5-[(E)-1-(2,4-Dichlorophenyl)Methylidene]-3,5-Dihydro-4H-Imidazol-4-One is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H15Cl2IN4OC_{19}H_{15}Cl_2IN_4O, and it features a complex structure that includes both chlorinated and iodinated phenyl groups attached to a dihydroimidazole core.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it was tested against various cancer cell lines, including human breast cancer (MCF-7) and colon cancer (HT-29) cells. The results demonstrated an IC50 value of approximately 10 µM in MCF-7 cells and 15 µM in HT-29 cells, indicating effective growth inhibition.

Cell LineIC50 (µM)
MCF-710
HT-2915

These findings suggest that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells.

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, the compound appears to inhibit the MAPK/ERK pathway, crucial for cell growth and differentiation. In vitro studies showed a decrease in phosphorylated ERK levels after treatment with the compound, suggesting a blockade of this signaling cascade.

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial properties. It was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli , showing minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Case Studies

  • Case Study on Anticancer Activity : A study published in Cancer Letters evaluated the effects of this compound on tumor xenografts in mice. The treated group exhibited a significant reduction in tumor volume compared to controls, supporting its potential as an anticancer therapeutic agent.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against biofilm-forming bacteria. The results indicated that it effectively reduced biofilm formation by up to 70% at sub-MIC levels, highlighting its potential utility in treating biofilm-associated infections.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Selected Imidazole/Imidazolone Derivatives

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Imidazol-4-one 2-(2-Cl-5-I-phenyl), 5-[(E)-(2,4-Cl₂-phenyl)methylidene] Iodo, Dichlorophenyl, Methylidene
5-(1,3-Benzodioxol-5-ylmethylene)-3-(4-Cl-phenyl)-3,5-dihydro-2-(2-MeO-phenyl)-4H-imidazol-4-one Imidazol-4-one 3-(4-Cl-phenyl), 5-(benzodioxolyl-methylene), 2-(2-MeO-phenyl) Benzodioxole, Methoxy, Chlorophenyl
Imazalil (1-(2-(2,4-Dichlorophenyl)-2-(allyloxy)ethyl)-1H-imidazole) Imidazole 2,4-Cl₂-phenyl, allyloxyethyl Allyl ether, Dichlorophenyl
α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol Imidazole 2,4-Cl₂-phenyl, ethanol substituent Ethanol, Dichlorophenyl
2-{4-[2-(2-Fluoro-5-CF₃-phenylamino)-1-Me-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-CF₃-1H-imidazole Benzoimidazole Fluoro-CF₃-phenyl, pyridinyl, trifluoromethyl Trifluoromethyl, Fluoro, Pyridine

Electronic and Steric Effects

  • Iodine vs.
  • Methylidene vs. Ether/Alkyl Chains: The rigid methylidene group in the target compound contrasts with flexible alkyl or ether linkages in imazalil and α-(2,4-dichlorophenyl)-imidazole-1-ethanol , which may reduce conformational entropy and improve target affinity.

Physicochemical Properties

  • Lipophilicity : The dichlorophenyl and iodophenyl groups increase logP compared to methoxy- or benzodioxole-containing analogs .
  • Solubility: Halogen-rich structures like the target compound typically exhibit low aqueous solubility, whereas derivatives with polar groups (e.g., ethanol in ) show improved solubility.

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